molecular formula C16H16N2O6 B12444824 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B12444824
M. Wt: 332.31 g/mol
InChI Key: SKVWHUGYIAAKAW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O6. It is characterized by the presence of three methoxy groups on the benzene ring and a nitrophenyl group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C16H16N2O6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)17-11-4-6-12(7-5-11)18(20)21/h4-9H,1-3H3,(H,17,19)

InChI Key

SKVWHUGYIAAKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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